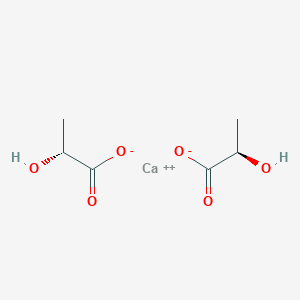

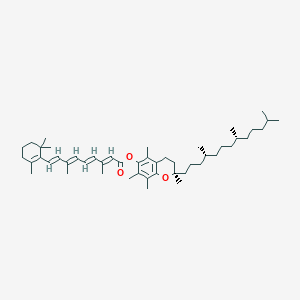

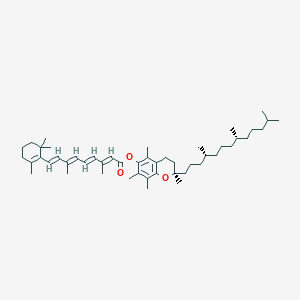

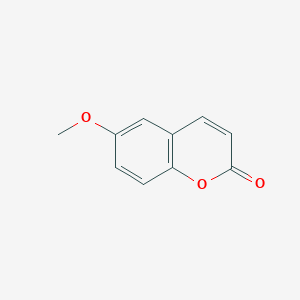

![molecular formula C17H23NO2 B106496 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 51072-34-5](/img/structure/B106496.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Description

Synthesis Analysis

The synthesis of related acetamide derivatives is described in several papers. For instance, the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents is detailed, indicating that modifications at the carbon adjacent to the amide nitrogen can significantly affect the biological activity of these compounds . Another paper discusses the Leuckart synthesis of novel acetamide derivatives, which suggests a multi-step reaction sequence that could potentially be adapted for the synthesis of "N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide" .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. One paper describes the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, which includes a planar naphthalene ring and a staggered methoxy substituent . This information can be used to hypothesize about the molecular conformation of "N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide," which may also exhibit a specific orientation between the amide and aromatic groups.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from molecular docking studies and analyses of electronic properties. For example, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids have been evaluated, providing insights into the reactivity of the compound in different solvents . This information could be relevant when considering the reactivity of "N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide" in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often determined by their molecular structure. The vibrational spectroscopic assignment of N-[4-(Ethylsulfamoyl)phenyl]acetamide has been determined by quantum computation, which could be analogous to the vibrational properties of the compound . Additionally, the catalytic hydrogenation process described for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide indicates the potential for green chemistry approaches in the production of related compounds .

Scientific Research Applications

Novel Synthetic Opioids and Psychoactive Substances

Chemistry and Pharmacology of Novel Opioids : A detailed review focused on non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides (U-drugs), developed in the 1970s and 1980s at the Upjohn Company. These compounds, such as U-47700, have significant impact due to their euphoric effects and potential for abuse. The study underscores the importance of international early warning systems in tracking these substances to facilitate detailed risk assessments and recommends pre-emptive research to ensure early detection in toxicological samples, emphasizing the relevance of stereochemistry in their potency (Sharma et al., 2018).

Psychoactive Effects of Methoxetamine : Methoxetamine, another arylcyclohexylamine compound related to ketamine, shows potent hallucinogenic properties. This review highlights the need for extensive research to fully understand its pharmacology, including metabolism, prevalence, and pattern of use, along with the health risks and potential for fatal intoxication associated with its consumption (Zawilska, 2014).

Environmental and Health Impacts of Acetaminophen : Studies on acetaminophen, a compound chemically distinct but relevant in the context of pharmaceutical pollutants, demonstrate the environmental persistence and toxicological impacts of such compounds. These include detailed pathways of degradation, by-products, and their biotoxicity, along with advanced oxidation processes for water treatment. This research is crucial for understanding the environmental fate of pharmaceutical contaminants and guiding the development of effective removal strategies (Qutob et al., 2022).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXKSRMRGXDDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199079 | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |

CAS RN |

51072-34-5 | |

| Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G8A8HNZ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

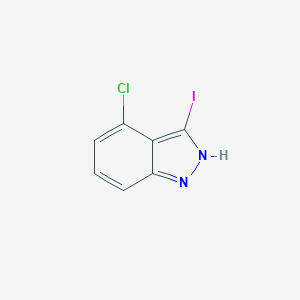

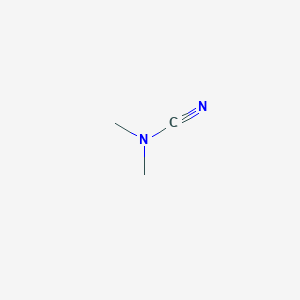

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

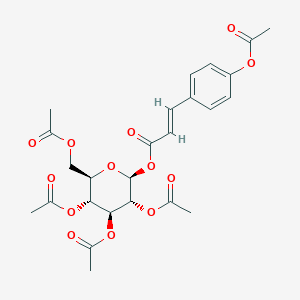

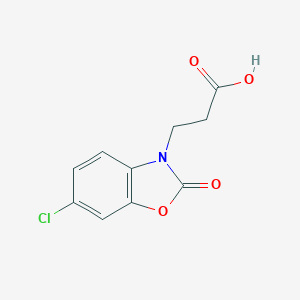

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)

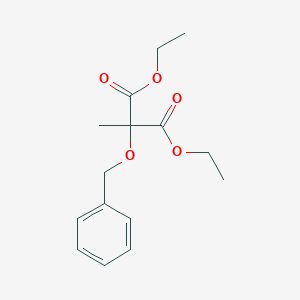

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)